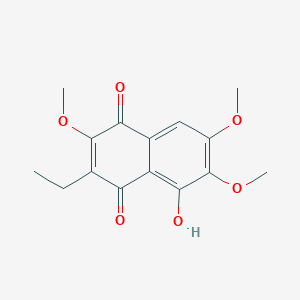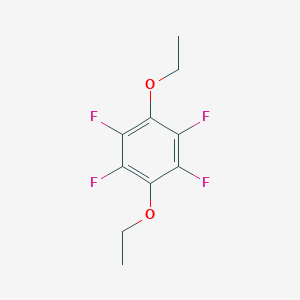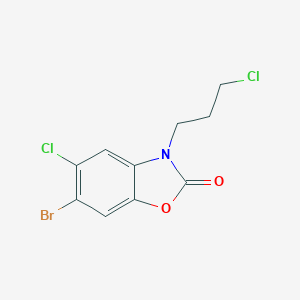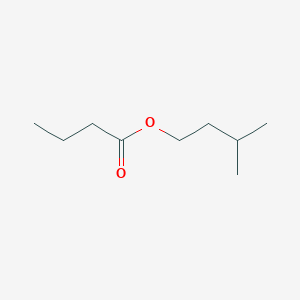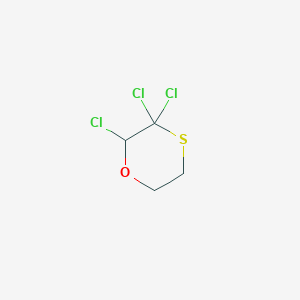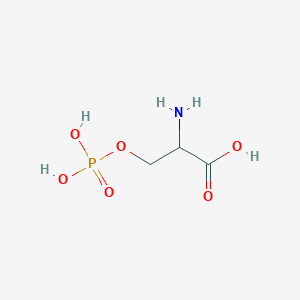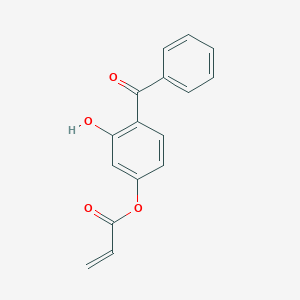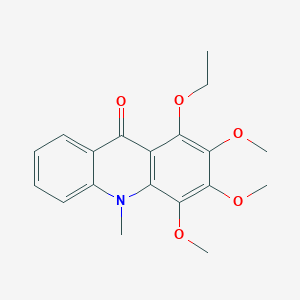
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one, also known as EMA, is a synthetic compound that has been widely used in scientific research. EMA is a derivative of acridine, which is a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. EMA has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of DNA and RNA structures. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to interact with DNA and RNA by intercalating between the base pairs, causing structural changes that affect their functions. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to exhibit antimicrobial, antiviral, and antifungal activities by disrupting the structures of bacterial and viral membranes. Additionally, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been studied for its potential use as a fluorescent probe for DNA and RNA detection.
実験室実験の利点と制限
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is also stable and has a long shelf life, which allows for long-term storage and repeated experiments. However, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has limitations in terms of its toxicity and potential side effects. It is important to handle 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one with caution and to use appropriate safety measures when working with this compound.
将来の方向性
There are several future directions for research involving 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one. One potential direction is the development of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one-based fluorescent probes for the detection of DNA and RNA structures and functions. Another direction is the investigation of the potential use of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one and its potential side effects.
合成法
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one can be synthesized through a multistep process involving the condensation of 1-ethoxy-2-nitrobenzene with 2,3,4-trimethoxybenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained through purification and crystallization steps. The synthesis of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anticancer, antimicrobial, antiviral, and antifungal activities. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been studied for its potential use as a fluorescent probe for DNA and RNA detection. Its ability to interact with nucleic acids has made it a valuable tool for studying DNA and RNA structures and functions.
特性
CAS番号 |
17014-67-4 |
|---|---|
製品名 |
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one |
分子式 |
C19H21NO5 |
分子量 |
343.4 g/mol |
IUPAC名 |
1-ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C19H21NO5/c1-6-25-16-13-14(17(22-3)19(24-5)18(16)23-4)20(2)12-10-8-7-9-11(12)15(13)21/h7-10H,6H2,1-5H3 |
InChIキー |
XGRDKKDYVBYXIC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC |
正規SMILES |
CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC |
同義語 |
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9(10H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



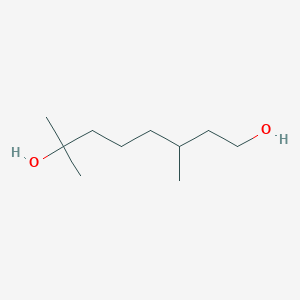
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
